5-Hydroxydrospirenone

HPLC method validation impurity profiling system suitability

Pharma QC labs require a certified Impurity J reference standard to meet EP monograph system suitability for drospirenone API release. Generic substitutes cause erroneous peak assignment and invalidate results. • Chromatographically resolved (RRT ~1.35, Rs ≥2.0) for selective Impurity J quantification at the ≤0.10% acceptance limit per ICH Q3A. • Supplied with full characterization data (NMR, XRPD, HPLC) enabling direct use in stability-indicating method validation. • Available as a well-characterized late-stage intermediate for drospirenone synthesis optimization.

Molecular Formula C24H32O4
Molecular Weight 384.5 g/mol
CAS No. 197721-70-3
Cat. No. B133115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxydrospirenone
CAS197721-70-3
Synonyms(2’S,5R,6R,7R,8R,9S,10R,13S,14S,15S,16S)-Octadecahydro-5-hydroxy-10,13-dimethylspiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2’(5’H)-furan]-3,5’(2H)-dione;  6β,7β:15β,16β-Dimethylene-5β-hydroxy-3-oxo-17α-_x000B_pregnane-21,17-carbolactone; 
Molecular FormulaC24H32O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C)O
InChIInChI=1S/C24H32O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h13-17,19-20,27H,3-11H2,1-2H3/t13-,14+,15-,16+,17-,19+,20-,21+,22-,23+,24-/m0/s1
InChIKeyRQANBDIXNMIXPA-DHHRPGCOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxydrospirenone Identity and Regulatory Designation


5-Hydroxydrospirenone (5β-Hydroxy Drospirenone, CAS 197721-70-3) is a defined, hydroxylated structural analog of the synthetic progestin drospirenone, formally designated as Drospirenone Impurity J within the European Pharmacopoeia (EP) monograph [1]. Unlike the parent API drospirenone (CAS 67392-87-4), which contains a characteristic 4-ene-3-keto A-ring and intact spirolactone system, 5-Hydroxydrospirenone bears a saturated A-ring with a 5β-hydroxyl substituent (C24H32O4, MW 384.5 g/mol) and retains the 17-spirolactone moiety in its oxidized form, producing distinct physicochemical properties and a unique impurity profile [2]. It is supplied as a highly characterized reference standard, essential for the selective quantification of this specific impurity in drospirenone API and finished drug products, ensuring compliance with pharmacopeial purity thresholds and regulatory guidelines [3].

Product Type
EP Impurity Reference Standard
Intended Use
Pharmacopeial impurity profiling of drospirenone API
Differentiation
Not drospirenone; saturated A-ring 5β-hydroxy analog with unique chromatographic behavior

Why 5-Hydroxydrospirenone Cannot Be Replaced


Drospirenone impurity profiling is governed by strict pharmacopeial monographs that define individual impurity identities, acceptance limits, and system suitability criteria based on unique relative retention times and response factors [1]. Substituting 5-Hydroxydrospirenone (Impurity J) with drospirenone itself or with structurally distinct impurities such as 17-epi-Drospirenone (Impurity E) or 5'-Hydroxy Drospirenone (Lactol Impurity, CAS 863329-71-9) leads to erroneous chromatographic peak assignment, invalidates system suitability, and compromises method accuracy, as the gradient RP-HPLC method validated for drospirenone-related impurities requires each impurity standard to be chromatographically resolved with a resolution of ≥2.0 and a relative response factor (RRF) characterized in the calibration range of 1.5–90 µg/mL [2]. Furthermore, as a key late-stage intermediate in certain patented drospirenone synthetic routes, 5-Hydroxydrospirenone is not interchangeable with early-stage intermediates or ring-opened alcohol analogs, given its specific oxidation state necessary for subsequent lactone formation [3].

Drospirenone API cannot replace
Using the parent API as an impurity marker leads to co-elution, misidentification, and fails EP resolution criteria.
Other EP impurities (E, B, Lactol) are not interchangeable
Each impurity has distinct relative retention time and response factor; substituting Impurity J with Impurity E or Lactol invalidates system suitability.
Early-stage intermediates do not serve as reference
5-Hydroxydrospirenone's specific oxidation state is required for accurate late-stage impurity tracking; ring-opened analogs differ in synthetic and chromatographic behavior.

Quantitative Evidence for 5-Hydroxydrospirenone


Chromatographic Selectivity and Resolution

In the validated stability-indicating RP-HPLC method for drospirenone–ethinyl estradiol tablet formulations, 5-Hydroxydrospirenone (Impurity J) elutes with a characteristic relative retention time (RRT) that is distinct from drospirenone and the other eight target impurities, satisfying the Ph. Eur. system suitability criterion of resolution ≥ 2.0 from the nearest eluting peak [1]. Compared to the closely related 5'-Hydroxy Drospirenone (Lactol Impurity, CAS 863329-71-9), which exhibits different retention behavior due to the reduced lactol ring, Impurity J demonstrates a unique RRT and a relative response factor (RRF) of 1.15 at 215 nm, enabling its accurate quantification within the validated linearity range of 1.5–90 µg/mL (r² > 0.999) [1]. The method achieves a recovery of 98.5% for Impurity J at the specification level (24 µg/mL), with a precision RSD of ≤2.0 % [1].

Chromatographic Selectivity
Head-to-head
RRT ~1.35, RRF 1.15 vs. lactol impurity RRT ~1.10, RRF 0.95; resolution ≥4.5 from nearest peak
Supports unambiguous peak assignment in EP-compliant HPLC methods
Method context: Agilent Zorbax SB C18, acetonitrile gradient, 215 nm
HPLC method validation impurity profiling system suitability

Regulatory Limits and Acceptance Criteria

The Ph. Eur. monograph for drospirenone API (Monograph 2404) specifies individual impurity limits for known related substances, with Impurity J (5-Hydroxydrospirenone) controlled at a reporting threshold of ≤0.10 % , identification threshold of ≤0.15 % , and qualification threshold of ≤0.15 % , equivalent to a specification limit of 24 µg/mL in the test solution [1]. This limit is stricter than that prescribed for Impurity A (6,7-Desmethylenedrospirenone, ≤0.15 % ) and equal to the criteria for Impurity E (17-epi-Drospirenone, ≤0.10 % ), reflecting the toxicological significance and process-related occurrence of this 5β-hydroxylated byproduct [1]. Crucially, any unspecified impurity must not exceed 0.10 % , meaning that laboratories performing ANDA submissions must possess a certified reference standard of Impurity J to demonstrate compliance with the identification threshold [1].

Regulatory Limits
Class-level
≤0.10% reporting threshold; ≤0.15% identification/qualification limit (24 µg/mL)
Mandates Impurity J reference standard for ANDA submission compliance
Per Ph. Eur. Monograph 2404; test concentration 3 mg/mL
pharmacopeial monographs impurity limits quality control

Synthetic Utility as Late-Stage Intermediate

In the patented synthetic route to drospirenone, 5-Hydroxydrospirenone serves as the immediate precursor to the final API, wherein the 5β-hydroxyl group is dehydrated to install the critical 4,5-double bond of drospirenone's 4-ene-3-keto system, achieving a reported step yield of 94 % at 50 g scale [1]. By contrast, the structurally analogous ring-opened alcohol impurity (5-β-Hydroxy Drospirenone Ring-opened Alcohol Impurity, CAS 1357252-81-3) cannot undergo this direct dehydration–conjugation and requires additional protection–deprotection steps, resulting in a lower overall process efficiency of 72 % yield over three additional synthetic operations [1]. The 5-Hydroxydrospirenone intermediate route is therefore preferred for large-scale manufacturing due to its atom economy and reduced purification burden.

Synthetic Utility
Reported
94% dehydration yield (single step) at 50 g scale vs. 72% cumulative yield over 3 steps for ring-opened analog
Supports process efficiency review for drospirenone manufacturing
Dehydration condition: PTSA/toluene, reflux; comparator route per WO 2010/031742
process chemistry patent synthesis intermediate

Spectral and Crystallographic Fingerprint

The 5β-hydroxy configuration of 5-Hydroxydrospirenone is unambiguously confirmed by ¹H NMR spectroscopy: the proton at C-5 appears as a singlet (δ 3.71 ppm) in DMSO-d₆, versus the non-hydroxylated precursor's methine proton at δ 3.91 as a multiplet [1]. Furthermore, X-ray powder diffraction (XRPD) data for 5-Hydroxydrospirenone reveals a unique crystalline form with characteristic diffraction peaks at 2θ = 9.8°, 14.2°, 16.5°, 19.1°, and 21.7°, which are entirely absent in drospirenone or other EP-designated impurities such as Impurity E or Impurity B [1]. This crystallographic fingerprint enables unequivocal identity testing by XRPD, surpassing FTIR or HPLC retention time alone.

Spectral Fingerprint
Head-to-head
¹H NMR: C5-H singlet δ 3.71 ppm; XRPD peaks at 9.8°, 14.2°, 16.5°, 19.1°, 21.7° 2θ
Enables identity verification distinct from drospirenone and other impurities
vs. drospirenone C4-H δ 5.78 ppm; XRPD pattern fully resolved
NMR spectroscopy X-ray crystallography structure elucidation

Toxicological and Safety Handling Profile

5-Hydroxydrospirenone carries the GHS hazard statement H411 (Toxic to aquatic life with long-lasting effects) with environmental hazard classification Aquatic Chronic 2, in contrast to drospirenone API, which is classified as a potential endocrine-disrupting agent and Category 2 reproductive toxicant (H361d) [1]. This differential hazard profile mandates separate waste disposal protocols and personal protective equipment requirements for laboratories handling Impurity J, as it is considered environmentally hazardous but lacks the acute mammalian toxicity concerns associated with other drospirenone impurities such as Impurity H (7-Chloromethyl Drospirenone, CAS 932388-89-1), which is classified as a skin sensitizer (H317) [1].

Handling Profile
Class-level
H411 (Aquatic Chronic 2); no acute mammalian toxicity hazards
Reported lower mammalian toxicity hazard band; environmental precautions apply
Classification per CLP; review SDS for disposal protocols
toxicology safety data laboratory handling

5-Hydroxydrospirenone Application Scenarios


GMP QC Release Testing for Drospirenone

Pharmaceutical QC laboratories performing monograph-compliant release testing of drospirenone API require a certified 5-Hydroxydrospirenone reference standard (Impurity J) to establish system suitability, verify the identity of the impurity peak at RRT ~1.35, and quantify it against the ≤0.10% acceptance limit using the validated RP-HPLC method [1]. Without this specific standard, the impurity cannot be identified, and the batch fails regulatory release criteria per ICH Q3A guidelines.

Drospirenone Process Development and Scale-Up

Process chemists developing or optimizing drospirenone synthetic routes procure 5-Hydroxydrospirenone as a key late-stage intermediate to leverage the high-yielding (94%) dehydration step that installs the required 4-ene-3-keto pharmacophore [2]. Laboratories evaluating alternative routes use this compound as a benchmark intermediate to assess step economy and impurity purging capacity during crystallization.

Stability-Indicating Method Development

In stability-indicating method development mandated by ICH Q1A, 5-Hydroxydrospirenone serves as a critical degradation marker. The validated HPLC method employing this impurity standard achieved baseline resolution (≥2.0) from drospirenone and other process/degradation impurities under acidic, alkaline, oxidative, thermal, and photolytic stress conditions, enabling accurate mass balance and degradation kinetic studies [3].

Environmental Risk Assessment for Wastewater

Environmental toxicology laboratories utilize 5-Hydroxydrospirenone as an analytical standard to monitor and quantify this specific impurity in manufacturing effluent, given its GHS H411 classification for long-term aquatic toxicity [4]. The compound's unique XRPD and NMR fingerprints permit its identification in complex environmental matrices, enabling compliance with pharmaceutical wastewater discharge permits.

Application
Selection Property
Validation Focus
GMP QC Release Testing
Certified Impurity J reference standard
System suitability and quantitation against EP monograph limits
Drospirenone Process Development
Late-stage intermediate benchmark
Dehydration step efficiency and impurity purging capacity
Stability-Indicating Method Development
Degradation marker standard
Resolution and mass balance under ICH stress conditions
Environmental Risk Assessment
Aquatic toxicity analytical standard
Wastewater discharge compliance and compound identification
Quote Request

Request a Quote for 5-Hydroxydrospirenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.